Imidazo[2,1-b]thiazole-3-carbaldehyde
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Overview
Description
Imidazo[2,1-b]thiazole-3-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused imidazole and thiazole rings, which contribute to its unique chemical properties and biological activities. The presence of the aldehyde group at the 3-position further enhances its reactivity, making it a valuable intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with α-haloketones, followed by cyclization and oxidation steps. For instance, the cyclization of 2-aminothiazole with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions produces the desired imidazo[2,1-b]thiazole derivative .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. A modern industrial method includes the use of a three-reactor multistage system, where the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid is carried out, followed by dehydration and cyclization steps .
Chemical Reactions Analysis
Types of Reactions: Imidazo[2,1-b]thiazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Imidazo[2,1-b]thiazole-3-carboxylic acid.
Reduction: Imidazo[2,1-b]thiazole-3-methanol.
Substitution: Various substituted imidazo[2,1-b]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Imidazo[2,1-b]thiazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential antimicrobial, anticancer, and anti-inflammatory properties
Medicine: Imidazo[2,1-b]thiazole derivatives have shown promise as therapeutic agents for treating diseases such as tuberculosis and cancer
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of imidazo[2,1-b]thiazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Imidazo[2,1-b]thiazole-3-carbaldehyde can be compared with other similar heterocyclic compounds:
Properties
Molecular Formula |
C6H4N2OS |
---|---|
Molecular Weight |
152.18 g/mol |
IUPAC Name |
imidazo[2,1-b][1,3]thiazole-3-carbaldehyde |
InChI |
InChI=1S/C6H4N2OS/c9-3-5-4-10-6-7-1-2-8(5)6/h1-4H |
InChI Key |
GOIRSMLEESJUCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CSC2=N1)C=O |
Origin of Product |
United States |
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